1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione is a synthetic glucocorticoid belonging to the class of corticosteroids, which are steroid hormones produced in the adrenal cortex. This compound is structurally similar to prednisolone and is recognized for its anti-inflammatory and immunosuppressive properties. It is primarily used in the treatment of various inflammatory conditions and autoimmune disorders.
The synthesis of 1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione involves several key reactions. One common method includes the conversion of 5-pregnene-3,17alpha,20,21-tetrol-11-one and its esters into the target compound. The process typically requires the use of reagents such as acetic anhydride and pyridine to facilitate acetylation reactions.
The molecular structure of 1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione features a steroid backbone characterized by four fused rings. Key structural details include:
1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione participates in various chemical reactions typical of steroid compounds. These include:
The mechanism of action of 1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione primarily involves binding to glucocorticoid receptors in target cells. This interaction leads to:
Studies have shown that this compound exhibits significant glucocorticoid activity comparable to other corticosteroids used clinically.
The physical and chemical properties of 1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione are crucial for understanding its behavior in biological systems:
1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione has several scientific applications:
The systematic name 1,4-Pregnadiene-17α,21-diol-3,11,20-trione exemplifies the complex nomenclature systems governing steroid chemistry. This name precisely defines:
This compound is more widely recognized under the International Nonproprietary Name (INN) prednisone, though historical development introduced numerous synonyms reflecting regional naming practices and branding efforts. Over 180 synonyms have been documented, including Dehydrocortisone, Metacortandracin, Deltasone, and Meticorten [4] [10]. Such proliferation creates significant challenges in chemical literature retrieval and patent searches. The semantic ambiguity is further compounded by:
Table 1: Official and Trivial Nomenclature Systems for 1,4-Pregnadiene-17α,21-diol-3,11,20-trione
Nomenclature System | Designation | Significance |
---|---|---|
IUPAC Systematic Name | (8S,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | Precise stereochemical specification |
INN (International Nonproprietary Name) | Prednisone | Global pharmaceutical standardization |
Chemical Abstracts Service Registry | 53-03-2 | Unique identifier for database searches |
Common Synonyms | Dehydrocortisone, Δ¹-Cortisone, 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione | Historical/regional usage variants |
Prednisone emerged from mid-20th century efforts to enhance cortisone's therapeutic profile. The key structural innovation was the introduction of a C1-C2 double bond (Δ¹-bond), which was first reported in 1955 through microbial dehydrogenation of cortisone using Bacillus sphaericus or Corynebacterium simplex [6] [8]. This modification yielded critical pharmacological advantages:
The therapeutic rationale centered on overcoming limitations of natural corticosteroids in inflammatory disorders. Clinical advantages included:
Table 2: Key Historical Developments in Prednisone Synthesis
Year | Development Milestone | Methodological Approach | Reference |
---|---|---|---|
1955 | Initial synthesis | Microbial dehydrogenation of cortisone using Bacillus sphaericus | [8] |
1956 | First clinical reports | Italian pharmacological studies documenting anti-inflammatory properties | [7] |
Post-1956 | Synthetic optimization | Chemical dehydrogenation using dichlorodicyanobenzoquinone (DDQ) or bromination-dehydrobromination | [8] |
1,4-Pregnadiene-17α,21-diol-3,11,20-trione occupies a distinct position in corticosteroid taxonomy based on three classification axes:
Chemical Structure
Biological Activity Spectrum
Therapeutic Classification
Table 3: Structural and Functional Classification of Prednisone Among Corticosteroids
Classification Parameter | Prednisone | Cortisone | Cortisol (Hydrocortisone) | Dexamethasone |
---|---|---|---|---|
Systematic Name | 1,4-Pregnadiene-17α,21-diol-3,11,20-trione | Pregn-4-ene-17α,21-diol-3,11,20-trione | 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione | 9α-Fluoro-16α-methyl-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione |
Ring Unsaturation | Δ¹,⁴ | Δ⁴ | Δ⁴ | Δ¹,⁴ |
C11 Oxidation State | Ketone (inactive) | Ketone | Hydroxyl (active) | Hydroxyl |
Key Structural Modifications | Δ¹-bond | None | None | Δ¹-bond + 9α-F + 16α-CH₃ |
Relative Glucocorticoid Potency | 4 | 0.8 | 1 | 30 |
The structural characteristics position prednisone as a transitional molecule between natural glucocorticoids (cortisol, cortisone) and subsequent fluorinated derivatives. Its prodrug status (requiring 11β-hydroxylation) differentiates it from active glucocorticoids like prednisolone while maintaining a favorable therapeutic profile for numerous inflammatory conditions. The molecular weight of 358.43 g/mol and distinct stereochemistry ([α]D = +172° in dioxane) further distinguish it within corticosteroid classifications [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0